molecular formula C21H25N3O3S B5981948 Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate

Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate

Cat. No.: B5981948
M. Wt: 399.5 g/mol
InChI Key: SDAKHGQXOGSGQI-UHFFFAOYSA-N
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Description

Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a combination of thiazole, oxazole, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole intermediates, followed by their coupling with the benzoate moiety. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary based on the desired reaction, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate is unique due to its specific combination of thiazole, oxazole, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-12(19-14(3)28-15(4)22-19)24(5)11-18-13(2)27-20(23-18)16-7-9-17(10-8-16)21(25)26-6/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAKHGQXOGSGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN(C)C(C)C3=C(SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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